NC@@HC2)(C[C@@H]1C3)C[C@]23O)C(N(C@HC#N)[C@H]5[C@@H]4C5)=O
. Relevant Papers A systematic review and meta-analysis on the efficacy and safety of saxagliptin in patients with type 2 diabetes was published in PLOS ONE . Another study on saxagliptin and cardiovascular outcomes in patients with type 2 diabetes mellitus was published in the New England Journal of Medicine . These papers provide valuable insights into the clinical use of saxagliptin.
(2'S,2R,cis)-Saxagliptin synthesis involves a multi-step process. A key intermediate, L-cis-4,5-Methanoproline Amide, can be synthesized with excellent diastereoselectivity using an optimized and improved Simmons—Smith reaction. [] This reaction utilizes a zinc carbenoid to add a methylene group across a double bond, forming a cyclopropane ring. Optimizing this reaction is crucial for achieving high yields and the desired stereochemistry of (2'S,2R,cis)-Saxagliptin. []
(2'S,2R,cis)-Saxagliptin contains a cyanopyrrolidine group within its molecular structure. [] This specific structural feature is important for its interaction with the DPP-4 enzyme. The cyanopyrrolidine group likely forms key interactions with the active site of DPP-4, contributing to the potent inhibitory activity of (2'S,2R,cis)-Saxagliptin. []
(2'S,2R,cis)-Saxagliptin, particularly its cyanopyrrolidine moiety, can react with nucleophiles like L-cysteine. [] This reaction leads to the formation of thiazolinic acid metabolites. [] This finding highlights the potential reactivity of (2'S,2R,cis)-Saxagliptin and its ability to form covalent adducts with biological molecules containing thiol groups. [] Further investigation of such reactions is essential to understand potential drug interactions and metabolic pathways. []
(2'S,2R,cis)-Saxagliptin undergoes various metabolic transformations, including hydroxylation and conjugation with cysteine, glutathione, sulfate, and glucuronide. [] These reactions contribute to the formation of multiple metabolites, some of which may possess different pharmacological activities or contribute to the drug's clearance. Understanding the metabolic pathways of (2'S,2R,cis)-Saxagliptin is important for interpreting its pharmacokinetic properties and potential drug interactions. []
(2'S,2R,cis)-Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , , , , , , , , ] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, the levels of active GLP-1 and GIP increase, leading to enhanced glucose-stimulated insulin secretion and suppression of glucagon release from the pancreas. [] This mechanism contributes to the glucose-lowering effects observed with (2'S,2R,cis)-Saxagliptin. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2